2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine is an organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The compound features a phenothiazine core with a 2-(2-methyl-1,3-dioxolan-2-yl) substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:
Starting Materials: Phenothiazine and 2-methyl-1,3-dioxolane.
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Toluene or other suitable organic solvents.
Reaction Conditions: Refluxing the mixture to facilitate the reaction and continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the phenothiazine core, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens in the presence of Lewis acids like AlCl3.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an antipsychotic or antihistamine agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine is unique due to its specific substituent, which may impart distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C16H15NO2S |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-10H-phenothiazine |
InChI |
InChI=1S/C16H15NO2S/c1-16(18-8-9-19-16)11-6-7-15-13(10-11)17-12-4-2-3-5-14(12)20-15/h2-7,10,17H,8-9H2,1H3 |
InChI Key |
MFRJZQZQTCLCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.